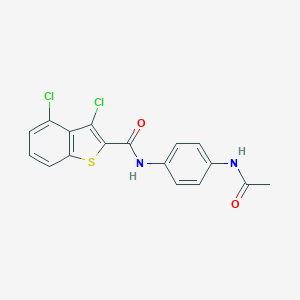
N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group, dichloro substitutions on the benzothiophene ring, and a carboxamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the dichloro substituents. The acetylamino group is then added through an acetylation reaction, and finally, the carboxamide group is introduced via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the dichloro substitutions may enhance its binding affinity. The carboxamide group can participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Azithromycin Related Compound H: This compound shares the acetylamino group and has similar biological activities.
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide: Another compound with an acetylamino group, used in early discovery research.
Uniqueness
N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and dichloro substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H12Cl2N2O2S |
|---|---|
分子量 |
379.3g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-9(22)20-10-5-7-11(8-6-10)21-17(23)16-15(19)14-12(18)3-2-4-13(14)24-16/h2-8H,1H3,(H,20,22)(H,21,23) |
InChI 键 |
XVTDBNAGIBZCET-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















